

omega-haloalkanol examples and characteristics

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Compound Focus: 7-Chloro-1-heptanol

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Characteristics and Mutagenicity

Omega-haloalkanols are a class of compounds containing both a halogen atom and a hydroxyl (-OH) group on opposite ends of an alkane chain. Their reactivity makes them useful intermediates, but this also relates to their potential biological effects.

- **General Haloalkane Properties:** While not specific to omega-haloalkanols, the physical properties of haloalkanes in general are influenced by the **polar carbon-halogen bond**, leading to **higher boiling points** than their parent alkanes and general **insolubility in water** [1]. The specific halogen also affects properties, with brominated derivatives often being more reactive than chlorinated ones [2].
- **Key Mutagenicity Findings:** A significant study evaluated several halogenated alkanols for mutagenicity using *Salmonella typhimurium* strains [2]. The findings are crucial for risk assessment in drug development.
 - **Affected Strains:** Mutagenic activity was primarily observed in strains **TA100 and TA1535** [2].
 - **Structure-Activity Relationship (SAR):** The study noted that for closely related phosphate esters, **bromoalkyl derivatives were more mutagenic than chloroalkyl ones**, and **beta-haloethyl derivatives were more mutagenic than gamma-halopropyl derivatives**. However, the authors concluded that these clear relationships **did not necessarily apply to the halogenated alkanols themselves**, indicating a more complex mechanism [2].

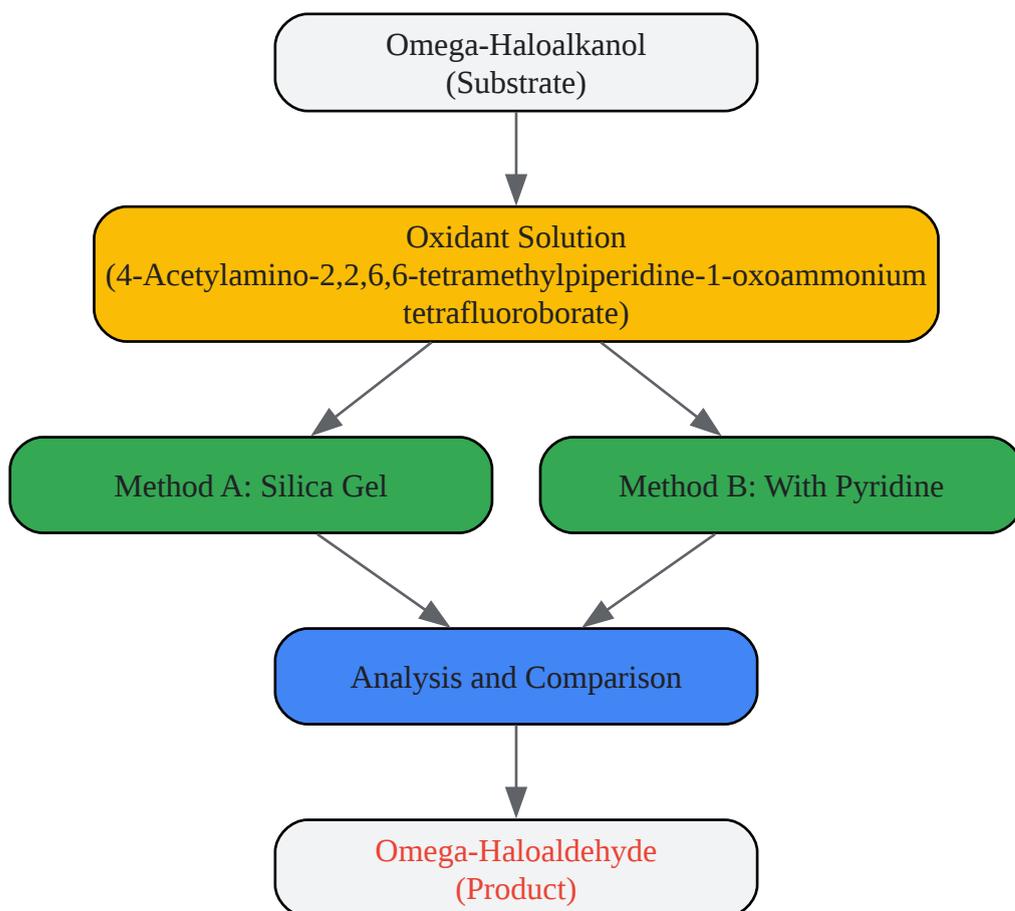
The table below summarizes the mutagenicity data:

Compound Class	Key Mutagenicity Findings	Relevant Test Strains
Halogenated Alkanols	Showed mutagenic activity; no clear, consistent structure-activity relationship identified [2].	TA100, TA1535 [2]
tris(haloalkyl) Phosphates	Bromoalkyl > Chloroalkyl in mutagenic potency; beta-haloethyl > gamma-halopropyl in mutagenic potency [2].	TA100, TA1535 [2]

Experimental Protocol: Oxidation to Aldehydes

Omega-haloalkanol can be oxidized to the corresponding omega-haloaldehydes, which are valuable synthetic intermediates. One cited protocol uses an oxoammonium salt as the oxidizing agent [3].

The workflow for this oxidation reaction is outlined below:



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Experimental workflow for oxidation of omega-haloalkanols

Detailed Methodology [3]:

- **Reaction Setup:** The omega-haloalkanol substrate is dissolved in an appropriate anhydrous solvent.
- **Oxidation:**
 - The oxidant, **4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate**, is added to the solution.
 - The reaction can be performed using different conditions:
 - **Method A:** In the presence of **silica gel**.
 - **Method B:** In the presence of **pyridine**.
- **Analysis:** The course of the reaction is monitored, and the yield and purity of the resulting **omega-haloaldehyde** are compared against a standard method, such as oxidation with **pyridinium chlorochromate (PCC)**.

Research Gaps and Next Steps

The current information is insufficient for a complete whitepaper. To deepen your research, consider these steps:

- **Explore Specialized Databases:** Search for "omega-haloalkanol" and related terms on scientific databases like **SciFinder, Reaxys, or PubMed**, focusing on their synthesis, spectroscopic data, and biological activities.
- **Investigate Enzymatic Pathways:** Research on **haloalkane dehalogenases** (e.g., LinB enzyme family) explores the breakdown of halogenated compounds [4] [5]. Studying these enzymatic pathways and protein engineering efforts could provide insights into the metabolism and potential detoxification of omega-haloalkanols [4] [5].

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